An In-depth Technical Guide to 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone
An In-depth Technical Guide to 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone
This technical guide provides a comprehensive overview of the physicochemical properties, safety information, and generalized experimental protocols for 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Physicochemical Properties
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone is a halogenated ketone derivative of thiophene. Its trifluoromethyl group and bromine atom impart unique electronic properties, making it a valuable building block in medicinal chemistry and materials science.[1][2] The presence of both trifluoromethyl and trichlorophenyl groups in similar structures provides unique reactivity, making them versatile for creating complex organic molecules.[2]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 34773-51-8 | [3][4][5] |
| Molecular Formula | C₆H₂BrF₃OS | [3][4][6] |
| Molecular Weight | 259.04 g/mol | [3][6] |
| MDL Number | MFCD07380810 | [3][5] |
| Synonyms | 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one, 2-Bromo-5-trifluoroacetylthiophene, 5-bromo-2-trifluoroacetylthiophene | [3][6] |
| SMILES | O=C(C=1SC(Br)=CC1)C(F)(F)F |[6] |
Table 2: Predicted and Observed Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 254.6 ± 40.0 °C (Predicted at 760 mmHg) | [3][7] |
| Density | 1.811 ± 0.06 g/cm³ (Predicted) | [7] |
| Purity | ≥ 95% - 99% (Varies by supplier) | [4][6] |
| Topological Polar Surface Area (TPSA) | 17.07 | [6] |
| logP | 3.2556 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 1 |[6] |
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity and safety of this compound.
Table 3: Hazard Information and Safety Precautions | Category | Information | Reference | | :--- | :--- | :--- | | Hazard Class | Irritant |[7] | | General Handling | Work under a chemical fume hood.[8] Avoid breathing mist, vapors, or spray.[9][10] Do not get in eyes, on skin, or on clothing.[9] Wash hands and any exposed skin thoroughly after handling.[9][10] | | Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[9][10][11] Safety goggles should conform to EN 166(EU) or NIOSH (US) standards.[11] | | Fire Safety | Vapors are heavier than air and may form explosive mixtures with air at ambient temperatures.[8] Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[9][11] | | Storage | Keep container tightly closed in a dry, well-ventilated place.[8][9] Store in a cool, dry place, recommended at 2-8°C.[5][7] Keep away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents, strong bases, and strong reducing agents.[8][9] |
Table 4: First Aid Measures | Exposure Route | Procedure | Reference | | :--- | :--- | :--- | | Inhalation | Move the person to fresh air. If breathing stops, provide artificial respiration. Seek immediate medical attention.[8][10] | | Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician.[8][11] | | Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.[8][10] | | Ingestion | Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.[8][11] |
Experimental Protocols & Characterization
While specific experimental data for this compound is limited in the public domain, a general synthesis and characterization workflow can be outlined based on established chemical principles for similar molecules.
A. Synthesis: Friedel-Crafts Acylation
The synthesis of aryl ketones such as 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone can often be achieved via Friedel-Crafts acylation.[12] This involves reacting 2-bromothiophene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Generalized Protocol:
-
Reaction Setup: A solution of 2-bromothiophene in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
Catalyst Addition: A Lewis acid catalyst (e.g., AlCl₃) is added portion-wise to the stirred solution, maintaining a low temperature.
-
Acylating Agent Addition: The trifluoroacetylating agent (e.g., trifluoroacetic anhydride) is added dropwise to the mixture.
-
Reaction Monitoring: The reaction is allowed to proceed at a controlled temperature and is monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and hydrochloric acid.
-
Extraction & Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or distillation.
Caption: Generalized workflow for the synthesis via Friedel-Crafts acylation.
B. Physicochemical Characterization
Following synthesis and purification, the compound's identity and purity are confirmed using various spectroscopic and analytical techniques. Chalcone derivatives with similar thiophene cores are routinely characterized by methods such as FT-IR, NMR, LC-MS, and UV-visible spectroscopy.[13]
Generalized Protocol:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration of protons and carbons.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[13]
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify characteristic functional groups, such as the C=O stretch of the ketone and vibrations associated with the thiophene ring.[13]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final compound.[3]
Caption: Workflow for characterization and progression in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. CAS 34773-51-8 | 1-(5-Bromothiophen-2-YL)-2,2,2-trifluoroethanone - Synblock [synblock.com]
- 4. 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone, CasNo.34773-51-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 5. 34773-51-8|1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethanone CAS#: 34773-51-8 [chemicalbook.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]
- 13. uomphysics.net [uomphysics.net]
